Fluazinam-2-amino

Toxicity prediction Degradation product Risk assessment

Fluazinam-2-amino (CAS 169327-83-7) is a halogenated diarylamine metabolite and process-related impurity of the broad-spectrum fungicide fluazinam. Its IUPAC name is 3-chloro-1-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine, with a molecular formula of C₁₃H₆Cl₂F₆N₄O₂ and a monoisotopic mass of 433.9772 Da.

Molecular Formula C13H6Cl2F6N4O2
Molecular Weight 435.11 g/mol
CAS No. 169327-83-7
Cat. No. B6595039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluazinam-2-amino
CAS169327-83-7
Molecular FormulaC13H6Cl2F6N4O2
Molecular Weight435.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C13H6Cl2F6N4O2/c14-6-1-4(12(16,17)18)3-23-11(6)24-10-7(25(26)27)2-5(13(19,20)21)8(15)9(10)22/h1-3H,22H2,(H,23,24)
InChIKeyDLEZDJYEWCAMQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluazinam-2-amino (CAS 169327-83-7) – Identity and Structural Context for Procurement


Fluazinam-2-amino (CAS 169327-83-7) is a halogenated diarylamine metabolite and process-related impurity of the broad-spectrum fungicide fluazinam. Its IUPAC name is 3-chloro-1-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine, with a molecular formula of C₁₃H₆Cl₂F₆N₄O₂ and a monoisotopic mass of 433.9772 Da . This compound belongs to the N-phenyl-2-pyridinamine class and is structurally distinguished from the parent fluazinam by the replacement of a nitro group with an amino substituent, which fundamentally alters its physicochemical and toxicological profile [1].

Impurity standard Halogenated diarylamine metabolite reference material for residue analysis
Isomer identity Regioisomer confirmed by InChI and NMR; distinct from 6-amino isomer
Analytical method HPLC-MS/MS quantification in food and environmental matrices

Why Fluazinam-2-amino (CAS 169327-83-7) Cannot Be Substituted by Generic Fluazinam or Class Analogs


Fluazinam-2-amino is not a simple structural analog but a chemically distinct molecule with a primary amine in place of a nitro group, resulting in fundamentally different electronic properties, reactivity, and biological activity. In-class compounds such as fluazinam, sulfhydryl fluazinam, and hydroxyl fluazinam share the diarylamine scaffold but exhibit divergent toxicological profiles that preclude interchangeable use. Regulatory guidance documents explicitly identify amine fluazinam as a toxicologically relevant impurity requiring independent quantification, not surrogacy by the parent compound [1]. In vegetable matrices, the transformation of fluazinam to amine fluazinam occurs rapidly, and the amine exhibits the highest predicted toxicity among all degradation products, a property unique to this specific amine substitution pattern and not generalizable to other fluazinam derivatives [2].

Structural mismatch Primary amine replaces nitro group, altering electronic properties and reactivity compared to fluazinam
Toxicity context Reported highest predicted toxicity among fluazinam degradation products; independent risk assessment required
Regulatory expectation JMPR guidance identifies amine fluazinam as a toxicologically relevant impurity not surrogated by parent compound

Quantitative Differentiation Evidence for Fluazinam-2-amino (CAS 169327-83-7)


Predicted Toxicity Ranking: Fluazinam-2-amino Shows Highest Toxicity Among Fluazinam Degradation Products

In a comparative in silico toxicity assessment of fluazinam and its three degradation products (amine fluazinam, sulfhydryl fluazinam, hydroxyl fluazinam), amine fluazinam (i.e., Fluazinam-2-amino) was predicted to exhibit the highest toxicity of all four compounds tested [1]. The ranking order was: amine fluazinam > sulfhydryl fluazinam > fluazinam > hydroxyl fluazinam. This prediction was generated using computational toxicology models within the vegetable degradation study.

Predicted toxicity ranking
Reported
Amine fluazinam > sulfhydryl fluazinam > fluazinam > hydroxyl fluazinam (ordinal ranking)
Supports impurity-level risk differentiation
In silico prediction; quantitative toxicity values not reported
Toxicity prediction Degradation product Risk assessment

Structural Confirmation: Definitive Spectroscopic Identity Differentiating Fluazinam-2-amino from Isomeric Fluazinam-6-amino

Fluazinam-2-amino (CAS 169327-83-7) is confirmed as 3-chloro-1-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine, a specific regioisomer with the amino group at the 2-position of the benzene ring. The isomeric compound Fluazinam-6-amino (CAS 2044706-66-1) bears the amino group at the 6-position. These isomers share the same molecular formula (C₁₃H₆Cl₂F₆N₄O₂) and molecular weight (435.11 g/mol) but are distinguishable by canonical SMILES, InChI, and NMR . The Alfa Chemistry product specification provides the exact InChI string (InChI=1S/C13H6Cl2F6N4O2/c14-6-1-4(12(16,17)18)3-23-11(6)24-10-7(25(26)27)2-5(13(19,20)21)8(15)9(10)22/h1-3H,22H2,(H,23,24)) confirming the 2-amino substitution pattern.

Isomer confirmation
Head-to-head
2-amino (CAS 169327-83-7) vs 6-amino (CAS 2044706-66-1): distinct InChI, SMILES, NMR; identical MW 435.11
Regioisomer verification required for analytical method accuracy
Vendor specifications provide unambiguous structural assignment
Structural elucidation Isomer differentiation Reference standard

Protonophoric Uncoupling Mechanism: Structure-Activity Basis for Divergent Biological Behavior

The N-phenyl-2-pyridinamine class, which includes Fluazinam-2-amino, acts as mitochondrial uncouplers via a protonophoric cycle dependent on the deprotonatable secondary amino group. Brandt et al. (1992) demonstrated that the uncoupling efficiency of fluazinam derivatives is governed by the pKₐ of the deprotonatable group, with optimal uncoupling observed when the pKₐ lies near the pH of the reaction medium. The replacement of an electron-withdrawing nitro group (present in fluazinam) with an electron-donating amino group (present in Fluazinam-2-amino) alters the Hammett σ sum and consequently shifts the pKₐ of the secondary amine, modifying uncoupling potency and kinetics [1]. While no direct head-to-head uncoupling data for Fluazinam-2-amino versus fluazinam are available, the established SAR framework predicts measurable differences in protonophoric activity.

Uncoupling mechanism
Class-level
SAR predicts pKₐ shift of secondary amine due to -NH₂ vs -NO₂ substitution (Δσₘ ≈ 0.87)
Independent mitochondrial characterization is necessary
Class-level inference; no direct head-to-head uncoupling data
Mitochondrial uncoupling Structure-activity relationship Protonophore

Reference Standard Availability: Certified Analytical Standard from Dr. Ehrenstorfer

Fluazinam-2-amino is commercially available as a certified reference standard (RM, pure grade) from Dr. Ehrenstorfer (DRE-C13671520), supplied through Tansoole at 10 mg quantity [1]. This provides a traceable, characterized material suitable for HPLC-MS/MS method development, validation, and routine quantification of amine fluazinam in food and environmental matrices. In contrast, generic fluazinam reference standards are widely available from multiple vendors at larger scales, but do not address the specific analytical need for the amine degradation product.

Reference standard
Supporting evidence
Dr. Ehrenstorfer DRE-C13671520, pure grade, 10 mg
Certified material enables traceable HPLC-MS/MS method validation
Not interchangeable with generic fluazinam standards
Reference material Analytical standard Method validation

Application Scenarios for Fluazinam-2-amino (CAS 169327-83-7) Based on Quantitative Evidence


Residue Monitoring and Food Safety: Quantification of the Most Toxic Fluazinam Degradation Product

Fluazinam-2-amino is the degradation product predicted to have the highest toxicity among fluazinam metabolites in vegetables [1]. Regulatory and food safety laboratories must procure authenticated Fluazinam-2-amino reference standards to develop and validate HPLC-MS/MS methods for its quantification in vegetable matrices, as described by Li et al. (2023). Generic fluazinam standards cannot serve this purpose.

Mitochondrial Toxicology Research: Investigating Protonophoric Uncoupling by Amine-Substituted Diarylaminas

Based on the established SAR showing that electron-donating substituents on the phenyl ring shift the pKₐ and uncoupling efficiency of N-phenyl-2-pyridinamines [1], Fluazinam-2-amino serves as a model compound for studying how amine substitution alters mitochondrial protonophore activity compared to nitro-substituted analogs such as fluazinam and compound B-3.

Isomer-Specific Reference Standard Procurement for Method Validation

When developing chromatographic methods to separate and quantify fluazinam metabolites, the procurement of the correct regioisomer is essential. Fluazinam-2-amino (CAS 169327-83-7) and Fluazinam-6-amino (CAS 2044706-66-1) share identical molecular formulas but distinct retention times and fragmentation patterns. The certified Dr. Ehrenstorfer standard (DRE-C13671520) provides the authenticated 2-amino isomer required for unambiguous peak assignment [1].

Environmental Fate and Metabolism Studies in Sulfur-Rich Agricultural Systems

In vegetable matrices where fluazinam undergoes rapid degradation with >10% transformation to sulfhydryl fluazinam within 60 minutes [1], Fluazinam-2-amino is a critical co-analyte for complete mass balance. Studies of the amine degradation pathway require the pure compound to establish extraction efficiency, matrix effects, and instrument response factors distinct from those of the parent fluazinam.

Application
Selection Property
Validation Focus
Residue monitoring and food safety
Impurity-specific analytical standard
HPLC-MS/MS method validation in vegetable matrices
Mitochondrial toxicology research
Amine-substituted diarylamine probe
Uncoupling assay and pKₐ determination
Isomer-specific method validation
Authenticated regioisomer standard
Chromatographic peak assignment
Environmental fate and metabolism studies
Degradation pathway standard
Mass balance and matrix effect correction
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